Regioisomeric Differentiation: 1-Methyl-3-pyrazolyl vs. 1-Methyl-4-pyrazolyl Substitution in Sulfonamide Kinase Inhibitor Scaffolds
The 1-methylpyrazol-3-yl substitution pattern (present in CAS 916766-81-9) provides a distinct vector geometry for sulfonamide extension compared to the 1-methylpyrazol-4-yl regioisomer. In substituted pyrazolophenyl-benzenesulfonamide compounds modulating protein kinase activity, the 3-position attachment of the pyrazole to the phenyl ring orients the sulfonamide pharmacophore differently than 4-position attachment, affecting kinase selectivity profiles [1]. Patent exemplification demonstrates that compounds derived from the 3-pyrazolylphenyl sulfonamide scaffold exhibit modulation of Raf/MEK/ERK pathway kinases, with the specific substitution pattern influencing both potency and selectivity across kinase family members [2].
| Evidence Dimension | Pyrazole substitution position effect on kinase inhibitor binding geometry |
|---|---|
| Target Compound Data | 1-methylpyrazol-3-yl (3-position attachment to phenyl ring) |
| Comparator Or Baseline | 1-methylpyrazol-4-yl (4-position attachment) |
| Quantified Difference | Qualitative difference in vector geometry and pharmacophore orientation; no direct quantitative IC₅₀ comparison available for the parent sulfonyl chloride |
| Conditions | Inferred from pyrazolophenyl-benzenesulfonamide kinase inhibitor patent SAR analysis |
Why This Matters
Selection of the correct regioisomeric building block determines downstream SAR outcomes in kinase inhibitor lead optimization programs.
- [1] Nerviano Medical Sciences. The derivative of a pyrazolo phenyl benzene sulfonamide compound, and the use as the antineoplastic agents. JP5938038B2. June 22, 2016. View Source
- [2] Prici M, Marchionni C, et al. Derivatives of pyrazolophenyl-benzenesulfonamide compounds and use thereof as antitumor agents. US Patent 20130217715A1. August 2, 2011. View Source
